molecular formula C41H47NO14 B1514000 Kansuinine E CAS No. 672945-84-5

Kansuinine E

Cat. No.: B1514000
CAS No.: 672945-84-5
M. Wt: 777.8 g/mol
InChI Key: ILKUUGNKCOAKED-UHFFFAOYSA-N
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Description

Kansuinine E is a naturally occurring compound classified as a jatrophane-type diterpenoid. It is isolated from the roots of the plant Euphorbia kansui. This compound has garnered attention due to its biological activity, particularly as a nitric oxide inhibitor.

Biochemical Analysis

Biochemical Properties

Kansuinine E plays a significant role in biochemical reactions as a nitric oxide inhibitor . It interacts with various enzymes and proteins, affecting their function and altering biochemical pathways. The nature of these interactions is primarily inhibitory, as indicated by its role as a nitric oxide inhibitor .

Cellular Effects

The effects of this compound on cells are diverse and significant. It influences cell function by interacting with various cellular processes. For instance, it impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and alters gene expression . Its primary mechanism of action is as a nitric oxide inhibitor, which has broad implications for cellular function .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kansuinine E can be synthesized through various organic synthesis methods, often involving complex multi-step reactions. The starting materials typically include simpler organic compounds that undergo a series of reactions to form the diterpenoid structure.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or aldehydes.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Kansuinine E has several scientific research applications:

  • Chemistry: Used in the synthesis of complex organic molecules and as a reagent in organic synthesis.

  • Biology: Studied for its biological activity, particularly its role as a nitric oxide inhibitor.

  • Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Industry: Utilized in the development of natural products and bioactive compounds.

Comparison with Similar Compounds

  • Ingenane

  • Euphorbia-type diterpenoids

  • Other jatrophane-type diterpenoids

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Biological Activity

Kansuinine E, a jatrophane-type diterpene derived from the plant Euphorbia kansui, has garnered attention due to its diverse biological activities, particularly its role as a nitric oxide inhibitor. This article synthesizes current research on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its ability to inhibit nitric oxide (NO) production, which is crucial in various physiological and pathological processes. The compound has an IC50 value of 6.3 μM, indicating its potency as a nitric oxide synthase inhibitor .

Nitric Oxide Inhibition

This compound's primary mechanism involves the inhibition of nitric oxide production. Nitric oxide plays a significant role in inflammation and vascular regulation. By inhibiting its synthesis, this compound may exert anti-inflammatory effects, which could be beneficial in conditions characterized by excessive NO production.

Anti-Inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways. For instance, it has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. This inhibition can lead to decreased expression of pro-inflammatory cytokines and chemokines .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Inhibition of Macrophage Activation :
    • A study demonstrated that this compound significantly reduced NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This suggests that it can effectively inhibit M1 macrophage polarization and activation, which are critical in inflammatory responses .
  • Cell Viability and Apoptosis :
    • In HepG2 cells, this compound was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This indicates potential applications in cancer therapy by selectively inducing cell death in malignant cells while sparing normal cells .
  • Impact on Atherosclerosis :
    • Although primarily focused on Kansuinine A, studies on related compounds from Euphorbia kansui suggest that these diterpenes might also influence cardiovascular health by reducing oxidative stress and preventing endothelial cell apoptosis . This highlights a possible area for further research into this compound's effects on cardiovascular diseases.

Comparative Analysis with Related Compounds

CompoundIC50 (μM)Biological ActivityReferences
This compound6.3Nitric oxide inhibition
Kansuinine AN/AIL-6-induced Stat3 inhibition
Kansuinine BN/AIL-6-induced Stat3 inhibition

Future Directions

The promising biological activities of this compound warrant further investigation into its therapeutic potential, particularly in inflammatory diseases and cancer treatment. Future studies should focus on:

  • In vivo Studies : To evaluate the efficacy and safety profile of this compound in animal models.
  • Mechanistic Studies : To elucidate the detailed molecular pathways affected by this compound.
  • Clinical Trials : To assess its potential as a therapeutic agent in human populations.

Properties

IUPAC Name

(1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl) pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H47NO14/c1-20-18-41(56-26(7)46)29(30(20)50-23(4)43)31(51-24(5)44)21(2)32(52-25(6)45)34(54-38(48)27-14-11-10-12-15-27)37(55-39(49)28-16-13-17-42-19-28)40(8,9)36-33(53-36)22(3)35(41)47/h10-17,19-20,22,29-34,36-37H,2,18H2,1,3-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKUUGNKCOAKED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(C1OC(=O)C)C(C(=C)C(C(C(C(C3C(O3)C(C2=O)C)(C)C)OC(=O)C4=CN=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H47NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

777.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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